molecular formula C22H24N4O3S4 B2536691 4-[butyl(ethyl)sulfamoyl]-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]benzamide CAS No. 442557-12-2

4-[butyl(ethyl)sulfamoyl]-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]benzamide

Cat. No.: B2536691
CAS No.: 442557-12-2
M. Wt: 520.7
InChI Key: RDWKGHBJMMEWAU-UHFFFAOYSA-N
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Description

4-[butyl(ethyl)sulfamoyl]-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7300^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]benzamide is a complex organic compound with a unique structure that includes multiple functional groups such as sulfamoyl, methylsulfanyl, and dithia-diazatricyclo

Scientific Research Applications

4-[butyl(ethyl)sulfamoyl]-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]benzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Preparation Methods

The synthesis of 4-[butyl(ethyl)sulfamoyl]-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]benzamide involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the core benzamide structure, followed by the introduction of the sulfamoyl and dithia-diazatricyclo groups through a series of substitution and addition reactions. Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like halogens. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The dithia-diazatricyclo structure may also play a role in binding to specific proteins or nucleic acids, affecting their function and leading to the observed biological effects.

Comparison with Similar Compounds

Similar compounds include those with analogous functional groups or structural motifs, such as:

    4-ethynylthioanisole: Shares the ethynyl and thioanisole groups.

    Benzene, 1-ethynyl-4-(methylsulfanyl): Similar in having the ethynyl and methylsulfanyl groups These compounds may have similar reactivity and applications but differ in their specific structures and properties, making 4-[butyl(ethyl)sulfamoyl]-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[730

Properties

IUPAC Name

4-[butyl(ethyl)sulfamoyl]-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3S4/c1-4-6-13-26(5-2)33(28,29)15-9-7-14(8-10-15)20(27)25-21-23-16-11-12-17-19(18(16)31-21)32-22(24-17)30-3/h7-12H,4-6,13H2,1-3H3,(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDWKGHBJMMEWAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C4=C(C=C3)N=C(S4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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